![molecular formula C28H21N3O3 B3940604 N-(4-{[4-(4-methoxyphenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B3940604.png)
N-(4-{[4-(4-methoxyphenyl)phthalazin-1-yl]oxy}phenyl)benzamide
Overview
Description
N-(4-{[4-(4-methoxyphenyl)phthalazin-1-yl]oxy}phenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phthalazinyl group linked to a benzamide moiety through a methoxyphenyl bridge, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(4-methoxyphenyl)phthalazin-1-yl]oxy}phenyl)benzamide typically involves multiple steps, starting with the preparation of the phthalazinyl intermediate. One common method involves the reaction of 4-methoxyphenylhydrazine with phthalic anhydride to form the phthalazinyl core. This intermediate is then reacted with 4-hydroxybenzaldehyde to introduce the methoxyphenyl group. The final step involves the coupling of this intermediate with benzoyl chloride under basic conditions to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(4-methoxyphenyl)phthalazin-1-yl]oxy}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The phthalazinyl ring can be reduced to form a dihydrophthalazine derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of dihydrophthalazine derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[4-(4-methoxyphenyl)phthalazin-1-yl]oxy}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(4-{[4-(4-methoxyphenyl)phthalazin-1-yl]oxy}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinyl group can bind to active sites of enzymes, inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The benzamide moiety can interact with various cellular pathways, leading to the modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
N-(4-{[4-(4-methoxyphenyl)phthalazin-1-yl]oxy}phenyl)benzamide stands out due to its unique combination of a phthalazinyl core with a methoxyphenyl bridge and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O3/c1-33-22-15-11-19(12-16-22)26-24-9-5-6-10-25(24)28(31-30-26)34-23-17-13-21(14-18-23)29-27(32)20-7-3-2-4-8-20/h2-18H,1H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVHYYJJOAADFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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